4-(4-Hydroxyphenoxy)butanenitrile
Description
4-(4-Hydroxyphenoxy)butanenitrile (CAS No.: 40232-83-5) is an organic compound with the molecular formula C₁₀H₁₁NO₂ and a molecular weight of 177.203 g/mol. Its structure features a butanenitrile backbone substituted with a 4-hydroxyphenoxy group. This compound is notable for its role in polymer chemistry, particularly in synthesizing phthalonitrile-based materials. Studies demonstrate that it undergoes auto-accelerated thermo-polymerization near 290°C without requiring additional catalysts, making it valuable for producing void-free thermoset materials . Its synthesis typically involves nucleophilic displacement reactions between phenolic compounds and nitro-substituted phthalonitriles .
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
4-(4-hydroxyphenoxy)butanenitrile |
InChI |
InChI=1S/C10H11NO2/c11-7-1-2-8-13-10-5-3-9(12)4-6-10/h3-6,12H,1-2,8H2 |
InChI Key |
RWIWCDAFQFPTDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)OCCCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(4-Hydroxyphenoxy)butanenitrile with analogous nitriles, focusing on molecular structure, physicochemical properties, and functional applications.
Aliphatic Nitriles with Aromatic Substituents
Key Observations :
- Phenolic vs. Halogen Substituents: The 4-hydroxyphenoxy group in this compound enables unique thermal reactivity (auto-polymerization), absent in halogenated analogs .
- Applications: Halogenated derivatives (e.g., 4-(4-Chlorophenyl)butanenitrile) are primarily intermediates in pharmaceutical synthesis, whereas this compound has niche applications in materials science .
Nitriles with Sulfur-Containing Substituents
Key Observations :
- Functional Groups : Sulfur-containing substituents (e.g., methylthio, sulfonyl) alter polarity and biological activity. For example, 4-(Methylthio)butanenitrile is a volatile compound in plant defense , whereas sulfonylated derivatives (e.g., tetrazole hybrids) exhibit higher melting points due to increased molecular rigidity .
- Thermal Behavior: Unlike this compound, sulfur-containing nitriles lack auto-polymerization properties, limiting their utility in materials science .
Nitriles with Heterocyclic or Complex Aromatic Groups
Key Observations :
- Structural Complexity: Heterocyclic or fluorinated derivatives (e.g., 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile) are tailored for specific applications, such as herbicides or CNS drugs, but lack thermal reactivity .
- Reactivity: The hydroxyl group in this compound facilitates hydrogen bonding and thermal crosslinking, absent in fluorinated or piperazine-containing analogs .
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